molecular formula C20H23N5O3S B2954561 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane CAS No. 2034336-99-5

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane

Cat. No.: B2954561
CAS No.: 2034336-99-5
M. Wt: 413.5
InChI Key: MRVPIWRCXLHTAL-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane is a complex organic compound that features a unique combination of pyrazole, pyrrole, and diazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole and pyrrole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various bases or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 4-(1H-pyrazol-1-ylsulfonyl)phenylboronic acid
  • 1-methyl-1H-pyrazole

Uniqueness

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane is unique due to its combination of pyrazole, pyrrole, and diazepane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-22-16-19(15-21-22)29(27,28)25-12-4-11-24(13-14-25)20(26)17-5-7-18(8-6-17)23-9-2-3-10-23/h2-3,5-10,15-16H,4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVPIWRCXLHTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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